![molecular formula C12H19IN2OSSi B15061755 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole is a complex organic compound that features a thieno[3,2-c]pyrazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodo group: The iodo group is introduced via iodination reactions using reagents such as iodine or N-iodosuccinimide.
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide in the presence of a base.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) or acidic conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Wissenschaftliche Forschungsanwendungen
5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-bromo-1H-thieno[3,2-c]pyrazole
- **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-chloro-1H-thieno[3,2-c]pyrazole
- **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-fluoro-1H-thieno[3,2-c]pyrazole
Uniqueness
The uniqueness of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole lies in its specific substitution pattern and the presence of the iodo group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C12H19IN2OSSi |
|---|---|
Molekulargewicht |
394.35 g/mol |
IUPAC-Name |
tert-butyl-[(3-iodo-2H-thieno[3,2-c]pyrazol-5-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H19IN2OSSi/c1-12(2,3)18(4,5)16-7-8-6-9-10(17-8)11(13)15-14-9/h6H,7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
RCPZDGINUOBGGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=NNC(=C2S1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
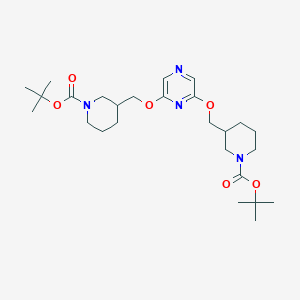
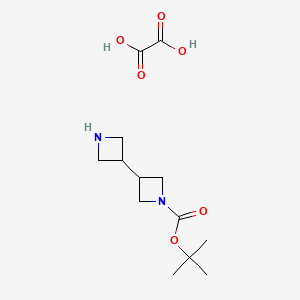
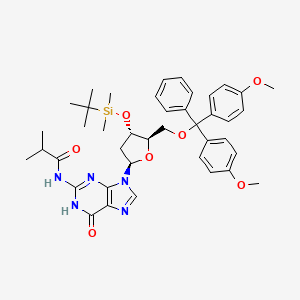
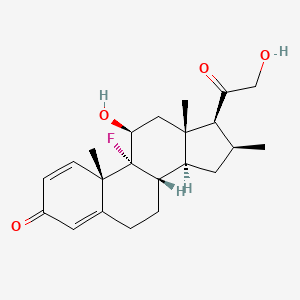
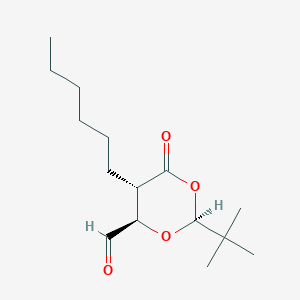
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
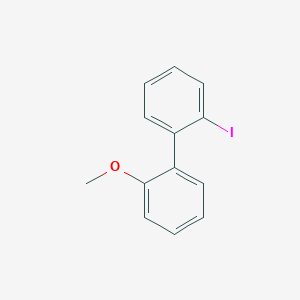
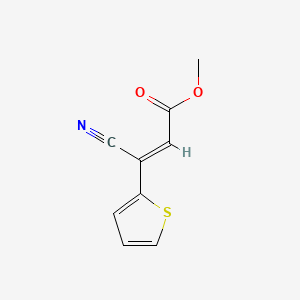
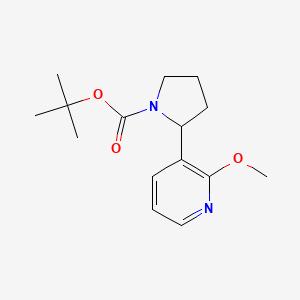
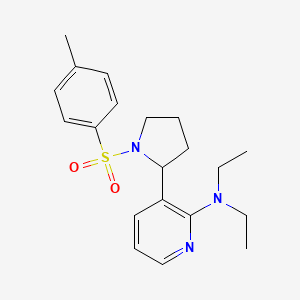
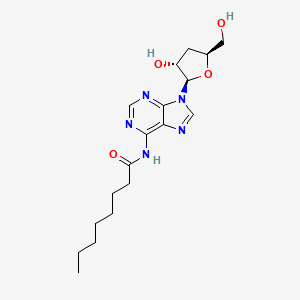
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
